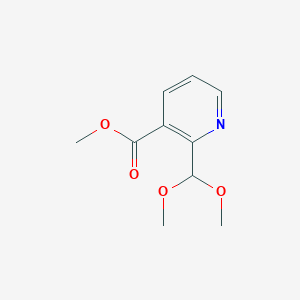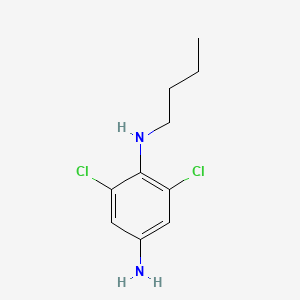
N1-Butyl-2,6-dichlorobenzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-Butyl-2,6-dichlorobenzene-1,4-diamine is an organic compound with the molecular formula C10H14Cl2N2 It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms and two amino groups, with an additional butyl group attached to one of the nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Butyl-2,6-dichlorobenzene-1,4-diamine typically involves the following steps:
Nitration: Benzene is nitrated to form 2,6-dichloronitrobenzene.
Reduction: The nitro groups are reduced to amino groups, resulting in 2,6-dichlorobenzene-1,4-diamine.
Alkylation: The amino group is then alkylated with butyl bromide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
N1-Butyl-2,6-dichlorobenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
科学研究应用
N1-Butyl-2,6-dichlorobenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which N1-Butyl-2,6-dichlorobenzene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target molecule.
相似化合物的比较
Similar Compounds
2,6-Dichlorobenzene-1,4-diamine: Lacks the butyl group, making it less hydrophobic.
N1-Methyl-2,6-dichlorobenzene-1,4-diamine: Contains a methyl group instead of a butyl group, affecting its chemical properties and reactivity.
Uniqueness
N1-Butyl-2,6-dichlorobenzene-1,4-diamine is unique due to the presence of the butyl group, which increases its hydrophobicity and can influence its interactions with biological targets. This makes it a valuable compound for specific applications where hydrophobic interactions are crucial.
属性
分子式 |
C10H14Cl2N2 |
|---|---|
分子量 |
233.13 g/mol |
IUPAC 名称 |
1-N-butyl-2,6-dichlorobenzene-1,4-diamine |
InChI |
InChI=1S/C10H14Cl2N2/c1-2-3-4-14-10-8(11)5-7(13)6-9(10)12/h5-6,14H,2-4,13H2,1H3 |
InChI 键 |
DBBQQQXTYCHXBB-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=C(C=C(C=C1Cl)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B13005025.png)

![6-(4-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13005042.png)

![(3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine](/img/structure/B13005047.png)
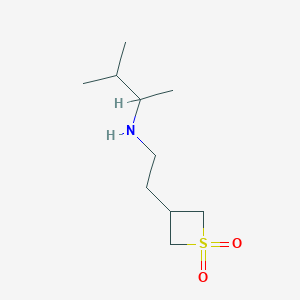
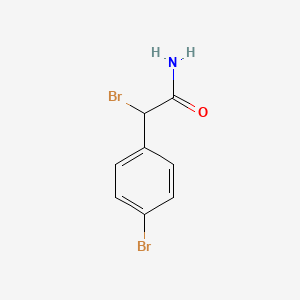

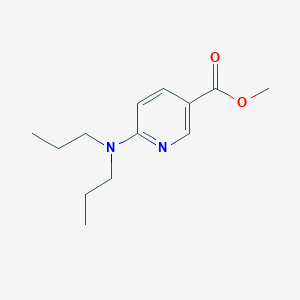
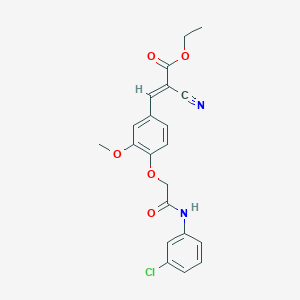
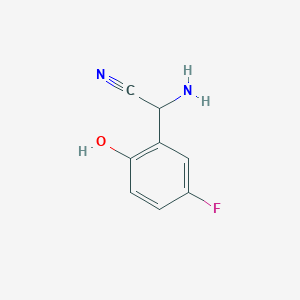
![5'-Chloro-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13005095.png)

